![molecular formula C13H19NS2 B14679733 2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- CAS No. 31664-91-2](/img/structure/B14679733.png)
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- is a compound belonging to the class of thiophenethiols. Thiophenethiols are highly reactive compounds widely used in organic synthesis due to their unique chemical properties. This particular compound features a thiophene ring substituted with a thiol group, an ethyl group, and a cyclohexylimino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary synthetic route for thiophenethiols involves the reaction of halogenothiophenes with hydrogen sulfide (H₂S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at 540°C in a quartz tube to yield 2-thiophenethiol . The yield of thiophenethiols is generally higher with alkyl mercaptans than with H₂S due to the lower bond energy of the C-S bond compared to the S-H bond in H₂S .
Industrial Production Methods
Industrial production of thiophenethiols often involves the high-temperature reaction of halogenothiophenes with H₂S. this method yields low amounts of thiophenethiols due to their thermal instability and the formation of side-products such as bis(2-thienyl) sulfides . An alternative method involves the hydrothiolysis of bis(2-thienyl) disulfides in the presence of excess sulfur, which provides additional thiyl radicals .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- undergoes various types of chemical reactions, including:
Oxidation: Thiophenethiols can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Thiophenethiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides .
Major Products
The major products formed from these reactions include disulfides from oxidation and substituted thiophenes from nucleophilic substitution .
Applications De Recherche Scientifique
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, scents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenethiol: A simpler thiophenethiol without the cyclohexylimino and ethyl groups.
3-Thiophenethiol: Similar to 2-thiophenethiol but with the thiol group at a different position on the thiophene ring.
2-Methyl-3-thiophenethiol: Contains a methyl group in addition to the thiol group on the thiophene ring.
Uniqueness
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophenethiols .
Propriétés
Numéro CAS |
31664-91-2 |
|---|---|
Formule moléculaire |
C13H19NS2 |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
3-(cyclohexyliminomethyl)-5-ethylthiophene-2-thiol |
InChI |
InChI=1S/C13H19NS2/c1-2-12-8-10(13(15)16-12)9-14-11-6-4-3-5-7-11/h8-9,11,15H,2-7H2,1H3 |
Clé InChI |
PAGMMPQHTZYLQP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(S1)S)C=NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


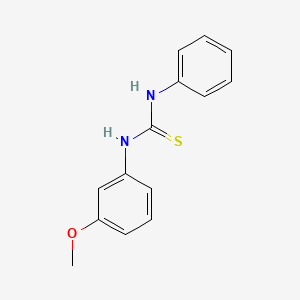
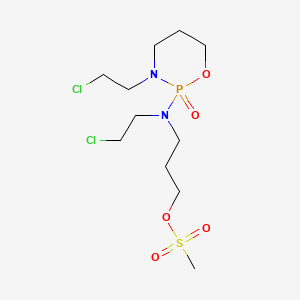
![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)
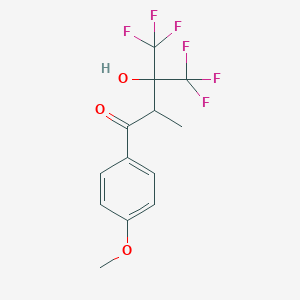
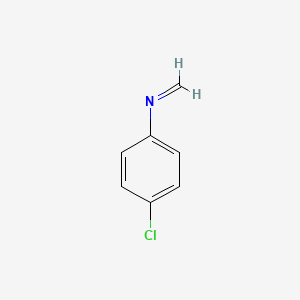
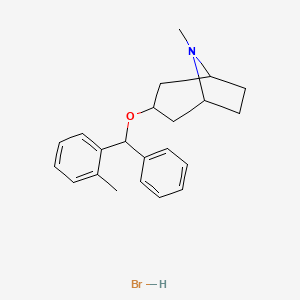
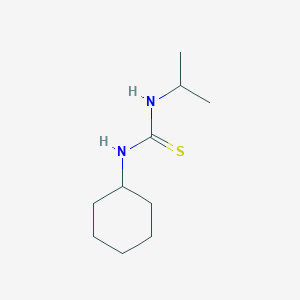
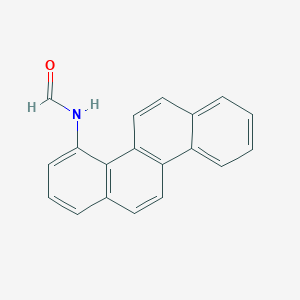


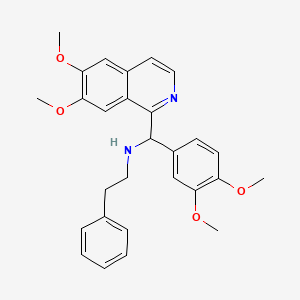
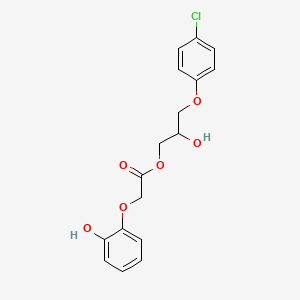
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
